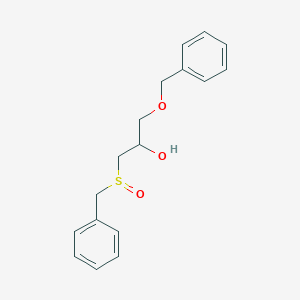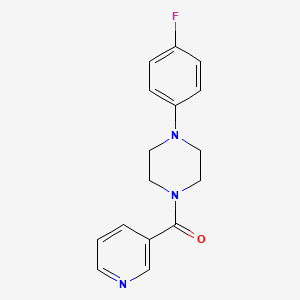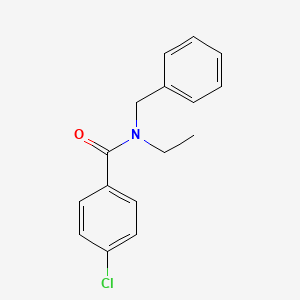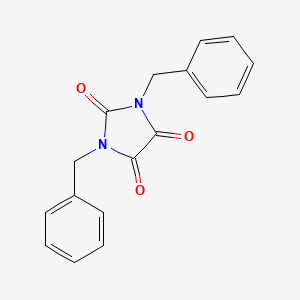
1-(benzyloxy)-3-(benzylsulfinyl)-2-propanol
Vue d'ensemble
Description
1-(benzyloxy)-3-(benzylsulfinyl)-2-propanol, also known as BBSIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral sulfoxide, which means that it has two enantiomers that differ in their three-dimensional arrangement. BBSIP has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 1-(benzyloxy)-3-(benzylsulfinyl)-2-propanol is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various biological processes. 1-(benzyloxy)-3-(benzylsulfinyl)-2-propanol has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase, and histone deacetylase (HDAC).
Biochemical and Physiological Effects:
1-(benzyloxy)-3-(benzylsulfinyl)-2-propanol has been shown to have various biochemical and physiological effects, including anti-inflammatory, antifungal, and anticancer effects. 1-(benzyloxy)-3-(benzylsulfinyl)-2-propanol has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in the production of inflammatory mediators. 1-(benzyloxy)-3-(benzylsulfinyl)-2-propanol has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cell lines. In addition, 1-(benzyloxy)-3-(benzylsulfinyl)-2-propanol has been shown to have antifungal activity against various fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
1-(benzyloxy)-3-(benzylsulfinyl)-2-propanol has several advantages and limitations for lab experiments. One advantage is its high enantioselectivity, which makes it a useful chiral auxiliary in asymmetric synthesis. Another advantage is its potential applications in medicinal chemistry. However, one limitation is its low solubility in water, which can make it difficult to work with in some experiments. Another limitation is the potential toxicity of 1-(benzyloxy)-3-(benzylsulfinyl)-2-propanol, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of 1-(benzyloxy)-3-(benzylsulfinyl)-2-propanol. One direction is the development of more efficient synthesis methods that can produce 1-(benzyloxy)-3-(benzylsulfinyl)-2-propanol in higher yields. Another direction is the study of the mechanism of action of 1-(benzyloxy)-3-(benzylsulfinyl)-2-propanol, which can provide insights into its potential applications in various fields. Additionally, the study of 1-(benzyloxy)-3-(benzylsulfinyl)-2-propanol derivatives and analogs can lead to the development of more potent and selective compounds with potential applications in medicinal chemistry.
Applications De Recherche Scientifique
1-(benzyloxy)-3-(benzylsulfinyl)-2-propanol has been used in various scientific research applications, including asymmetric synthesis, catalysis, and medicinal chemistry. In asymmetric synthesis, 1-(benzyloxy)-3-(benzylsulfinyl)-2-propanol has been used as a chiral auxiliary to control the stereochemistry of the reaction. In catalysis, 1-(benzyloxy)-3-(benzylsulfinyl)-2-propanol has been used as a ligand to form chiral catalysts that can be used in various reactions. In medicinal chemistry, 1-(benzyloxy)-3-(benzylsulfinyl)-2-propanol has been studied for its potential applications as an anticancer agent, antifungal agent, and anti-inflammatory agent.
Propriétés
IUPAC Name |
1-benzylsulfinyl-3-phenylmethoxypropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3S/c18-17(12-20-11-15-7-3-1-4-8-15)14-21(19)13-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMOSLRICVPKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CS(=O)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3845911.png)

![N-[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3845921.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B3845923.png)

![2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B3845942.png)
![butyl cyano[(4-nitrophenyl)hydrazono]acetate](/img/structure/B3845953.png)

![3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide](/img/structure/B3845974.png)
![2-bromo-4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-6-methoxyphenol](/img/structure/B3845976.png)
![propyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3845981.png)

![N-{[(2-methoxyphenyl)amino]carbonyl}-1-naphthamide](/img/structure/B3846003.png)
